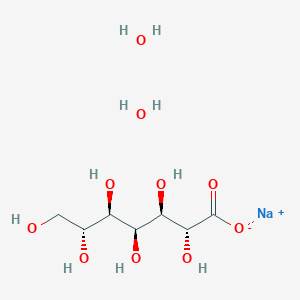

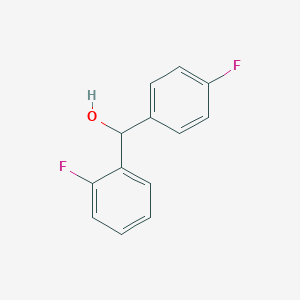

Gluceptato de sodio dihidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gluceptate sodium dihydrate is a useful research compound. Its molecular formula is C7H16NaO9 and its molecular weight is 267.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Gluceptate sodium dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gluceptate sodium dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agente quelante

El gluceptato de sodio dihidratado es conocido como un agente quelante no tóxico y no peligroso que forma complejos estables con iones metálicos divalentes y trivalentes como Ca2+, Fe2+, Fe3+, Al3+, etc. Es altamente compatible con medios alcalinos fuertes y puede prevenir la degradación bacteriana de las soluciones .

Suplemento de calcio

Aunque no está directamente relacionado con el this compound, su compuesto relacionado, el gluconato de calcio, se usa como suplemento de calcio para personas que necesitan más calcio en su dieta o que tienen afecciones que pueden causar hipocalcemia (no hay suficiente calcio en la sangre) .

Mecanismo De Acción

Target of Action

Gluceptate sodium dihydrate, also known as sodium glucoheptonate, is a non-toxic, non-hazardous chelating agent . It forms stable complexes with di- and trivalent metal ions such as Ca2+, Fe2+, Fe3+, Al3+, etc . These metal ions are the primary targets of gluceptate sodium dihydrate.

Mode of Action

The compound interacts with its targets (metal ions) by forming stable complexes . This chelation process involves the compound binding to the metal ions, which can alter the chemical properties of the ions and influence their biological activity.

Biochemical Pathways

For instance, calcium ions play crucial roles in signal transduction pathways, muscle contraction, and bone formation .

Pharmacokinetics

It’s known that the compound is rapidly cleared from the blood when injected intravenously . In patients with normal renal function, less than 15% of the initial activity remains in the blood after one hour . About 40% of the injected dose is excreted in the urine in one hour, while about 70% is excreted in 24 hours . In patients with renal disease, the blood clearance and urinary excretion of the radiopharmaceutical are delayed .

Result of Action

For instance, when the compound forms a complex with calcium ions, it could potentially influence processes such as signal transduction, muscle contraction, and bone formation .

Action Environment

The compound is known to be highly compatible with strong alkaline mediums and can prevent the bacterial degradation of the solution . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as pH and the presence of bacteria.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Gluceptate Sodium Dihydrate interacts with various enzymes and proteins in biochemical reactions. It forms stable complexes with di- and trivalent metal ions . These interactions are crucial in biochemical reactions, particularly in the context of chelation.

Molecular Mechanism

The molecular mechanism of action of Gluceptate Sodium Dihydrate involves its ability to form stable complexes with di- and trivalent metal ions This chelation process can influence various biochemical reactions at the molecular level

Metabolic Pathways

Gluceptate Sodium Dihydrate is involved in certain metabolic pathways due to its ability to form stable complexes with di- and trivalent metal ions

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Gluceptate sodium dihydrate involves the reaction between gluconic acid and chloroacetic acid to form glucoheptonic acid. This intermediate compound is then reacted with sodium hydroxide to form Gluceptate sodium dihydrate.", "Starting Materials": ["Gluconic acid", "Chloroacetic acid", "Sodium hydroxide"], "Reaction": ["Step 1: Gluconic acid and chloroacetic acid are mixed together in the presence of a catalyst to form glucoheptonic acid.", "Step 2: Glucoheptonic acid is then reacted with sodium hydroxide to form Gluceptate sodium dihydrate.", "Step 3: The resulting compound is purified through crystallization and drying." ] } | |

Número CAS |

10094-62-9 |

Fórmula molecular |

C7H16NaO9 |

Peso molecular |

267.19 g/mol |

Nombre IUPAC |

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate |

InChI |

InChI=1S/C7H14O8.Na.H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;/h2-6,8-13H,1H2,(H,14,15);;1H2/t2-,3-,4+,5-,6-;;/m1../s1 |

Clave InChI |

IOQLZVQKTDKIOZ-PKXGBZFFSA-N |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O.O.[Na] |

SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] |

SMILES canónico |

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O.O.[Na] |

Origen del producto |

United States |

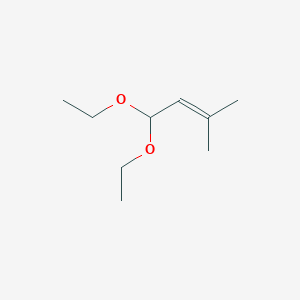

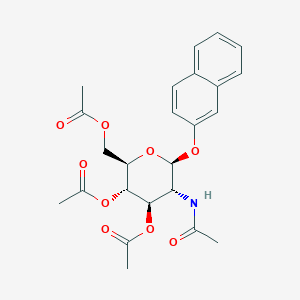

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)